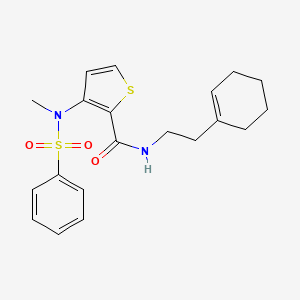
2-(5-Azidopentyl)-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Azidopentyl)-1H-isoindole-1,3(2H)-dione, also known as API, is a heterocyclic organic compound that has gained significant attention in scientific research due to its unique properties. It is a versatile compound that has been used in various fields such as drug discovery, bioconjugation, and material science.
作用機序
The mechanism of action of 2-(5-Azidopentyl)-1H-isoindole-1,3(2H)-dione is not fully understood. However, it has been reported that 2-(5-Azidopentyl)-1H-isoindole-1,3(2H)-dione can undergo photochemical reactions, leading to the formation of reactive intermediates that can covalently bind to proteins. This property has been exploited in the identification of protein-ligand interactions and the preparation of protein-polymer conjugates.
Biochemical and Physiological Effects:
2-(5-Azidopentyl)-1H-isoindole-1,3(2H)-dione has been shown to have antibacterial and anticancer properties. It has been reported that 2-(5-Azidopentyl)-1H-isoindole-1,3(2H)-dione can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. In addition, 2-(5-Azidopentyl)-1H-isoindole-1,3(2H)-dione has been shown to induce apoptosis in cancer cells, making it a promising candidate for the development of new anticancer drugs.
実験室実験の利点と制限
One of the advantages of using 2-(5-Azidopentyl)-1H-isoindole-1,3(2H)-dione in lab experiments is its versatility. It can be used in various fields, including drug discovery, bioconjugation, and material science. In addition, 2-(5-Azidopentyl)-1H-isoindole-1,3(2H)-dione is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using 2-(5-Azidopentyl)-1H-isoindole-1,3(2H)-dione in lab experiments is its potential toxicity. It is important to handle 2-(5-Azidopentyl)-1H-isoindole-1,3(2H)-dione with care and to follow proper safety protocols to avoid any adverse effects.
将来の方向性
There are several future directions for the research of 2-(5-Azidopentyl)-1H-isoindole-1,3(2H)-dione. One direction is the development of new drugs based on the antibacterial and anticancer properties of 2-(5-Azidopentyl)-1H-isoindole-1,3(2H)-dione. Another direction is the exploration of new applications of 2-(5-Azidopentyl)-1H-isoindole-1,3(2H)-dione in material science, such as the preparation of functionalized polymers. Furthermore, the use of 2-(5-Azidopentyl)-1H-isoindole-1,3(2H)-dione in the identification of protein-ligand interactions and the preparation of protein-polymer conjugates can be further explored to improve the efficiency and specificity of these processes.
Conclusion:
In conclusion, 2-(5-Azidopentyl)-1H-isoindole-1,3(2H)-dione is a versatile compound that has gained significant attention in scientific research due to its unique properties. It has been used in various fields, including drug discovery, bioconjugation, and material science. The synthesis of 2-(5-Azidopentyl)-1H-isoindole-1,3(2H)-dione can be achieved through several methods, and its mechanism of action is not fully understood. 2-(5-Azidopentyl)-1H-isoindole-1,3(2H)-dione has been shown to have antibacterial and anticancer properties, making it a promising candidate for the development of new drugs. While there are advantages to using 2-(5-Azidopentyl)-1H-isoindole-1,3(2H)-dione in lab experiments, it is important to handle it with care due to its potential toxicity. There are several future directions for the research of 2-(5-Azidopentyl)-1H-isoindole-1,3(2H)-dione, including the development of new drugs and the exploration of new applications in material science.
合成法
The synthesis of 2-(5-Azidopentyl)-1H-isoindole-1,3(2H)-dione can be achieved through several methods, including the reaction of 5-bromopentyl isocyanide with sodium azide, followed by cyclization with phthalic anhydride. Another method involves the reaction of 5-azidopentylamine with phthalic anhydride in the presence of triethylamine. The yield of the synthesis method varies from 20 to 60%, depending on the method used.
科学的研究の応用
2-(5-Azidopentyl)-1H-isoindole-1,3(2H)-dione has been extensively used in scientific research, particularly in drug discovery and bioconjugation. It has been reported that 2-(5-Azidopentyl)-1H-isoindole-1,3(2H)-dione can be used as a photoaffinity label for the identification of protein-ligand interactions. In addition, 2-(5-Azidopentyl)-1H-isoindole-1,3(2H)-dione has been used as a crosslinking agent for the preparation of protein-polymer conjugates. Furthermore, 2-(5-Azidopentyl)-1H-isoindole-1,3(2H)-dione has been shown to have antibacterial and anticancer properties, making it a promising candidate for the development of new drugs.
特性
IUPAC Name |
2-(5-azidopentyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c14-16-15-8-4-1-5-9-17-12(18)10-6-2-3-7-11(10)13(17)19/h2-3,6-7H,1,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDIHGHRTWHAJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(2-Chlorophenyl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2641798.png)

![5-cyano-4-(furan-2-yl)-2-methyl-6-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-N-(2-methylphenyl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2641801.png)

![5-chloro-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2641804.png)

![(3Z)-5-fluoro-3-[2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2641808.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2641809.png)
![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B2641810.png)

